molecular formula C13H10N2O3 B6413645 6-Amino-3-(4-formylphenyl)picolinic acid CAS No. 1261900-12-2

6-Amino-3-(4-formylphenyl)picolinic acid

Cat. No.: B6413645
CAS No.: 1261900-12-2
M. Wt: 242.23 g/mol
InChI Key: QKEQJZIFJWZSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(4-formylphenyl)picolinic acid (CAS: 1261900-12-2, molecular formula: C₁₃H₁₀N₂O₃) is a picolinic acid derivative featuring a 4-formylphenyl substituent at the 3-position and an amino group at the 6-position of the pyridine ring. This compound’s structure combines a carboxyl group (-COOH) with electron-withdrawing (formyl) and electron-donating (amino) substituents, creating unique electronic and steric properties. It is primarily used as a building block in organic synthesis, particularly in pharmaceutical intermediates and optoelectronic materials . Its formyl group enables participation in condensation reactions (e.g., Schiff base formation), while the amino group enhances hydrogen-bonding interactions .

Properties

IUPAC Name

6-amino-3-(4-formylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-11-6-5-10(12(15-11)13(17)18)9-3-1-8(7-16)2-4-9/h1-7H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEQJZIFJWZSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(4-formylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-formylbenzonitrile with 2-amino-3-picolinic acid under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-(4-formylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

    Oxidation: 6-Amino-3-(4-carboxyphenyl)picolinic acid.

    Reduction: 6-Amino-3-(4-hydroxymethylphenyl)picolinic acid.

    Substitution: Derivatives with different substituents on the amino group.

Scientific Research Applications

6-Amino-3-(4-formylphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-formylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to metal ions, forming stable complexes that can modulate enzyme activities and cellular processes. The formyl group can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules, thereby altering their function .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The formyl group in the target compound reduces electron density at the pyridine ring compared to electron-donating groups (e.g., tert-butyl), influencing reactivity in electrophilic substitution reactions .
  • Solubility : Halogenated derivatives (e.g., Cl/F-substituted) exhibit lower aqueous solubility but higher solubility in polar aprotic solvents like DMSO .
  • Thermal Stability : Bulky substituents (e.g., tert-butyl) enhance thermal stability, making such derivatives suitable for high-temperature applications in materials science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.